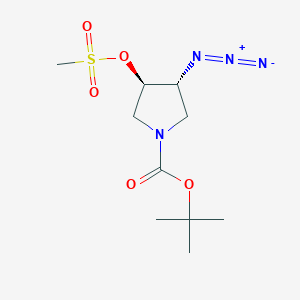![molecular formula C14H21N5O2 B2682191 N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide CAS No. 2176125-05-4](/img/structure/B2682191.png)
N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[2,3-d]pyrimidines are a class of compounds that have been studied for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can vary widely depending on the specific substituents on the rings .Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
This compound may play a role in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
Potential Use in Cancer Treatment
The application of indole derivatives, which this compound could help synthesize, as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Antimicrobial Applications
Indole derivatives, potentially synthesized with the help of this compound, have shown antimicrobial properties, making them useful in the treatment of various microbial infections .
Role in Synthesis of Pyrido[2,3-d]pyrimidines
This compound could be used in the synthesis of pyrido[2,3-d]pyrimidines, which are known to have a wide range of therapeutic applications .
Potential Use as Tyrosine Kinase Inhibitors
Pyrido[2,3-d]pyrimidines, which could potentially be synthesized using this compound, are known to act as tyrosine kinase inhibitors. This makes them potentially useful in the treatment of various diseases, including cancer .
Herbicidal Activity
A molecule similar to this compound, 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine (ELC5), has shown herbicidal activity against Phalaris minor, a major weed of wheat crop . This suggests that the compound could potentially have similar applications.
Wirkmechanismus
Target of action
Pyrido[2,3-d]pyrimidines are a class of compounds that have been found to exhibit a broad spectrum of biological activities . The specific targets of “N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some pyrido[2,3-d]pyrimidines have been found to inhibit protein tyrosine kinases , which could lead to a decrease in cell proliferation.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound inhibits protein tyrosine kinases, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure and functional groups. For example, the presence of the morpholino group could potentially affect the compound’s solubility and absorption .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits protein tyrosine kinases, it could lead to a decrease in cell proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-ethyl-2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-2-15-14(20)19-5-3-4-11-10-16-13(17-12(11)19)18-6-8-21-9-7-18/h10H,2-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZHNOWOZQVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC2=CN=C(N=C21)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2682113.png)



amino}acetyl)urea](/img/structure/B2682122.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-6-methoxy-6-oxohexanoic acid](/img/structure/B2682123.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2682125.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2682129.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)